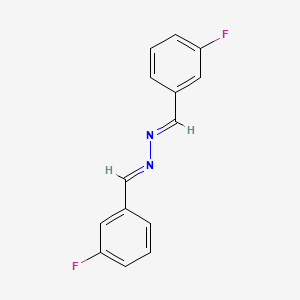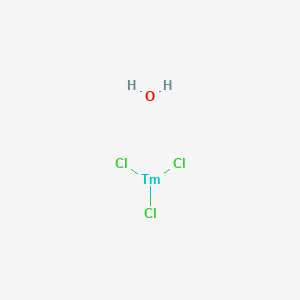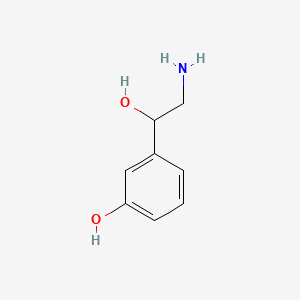
iron(3+) trisulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+) trisulphamate typically involves the reaction of ferric chloride with sulphamic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 3 \text{H}_3\text{NSO}_3 \rightarrow \text{Fe}(\text{NSO}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+) trisulphamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: The sulphamate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or nitrates in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of iron complexes with different ligands.
Applications De Recherche Scientifique
Iron(3+) trisulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in industrial processes such as catalysis, water treatment, and material science.
Mécanisme D'action
The mechanism of action of iron(3+) trisulphamate involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the sulphamate groups can form hydrogen bonds or coordinate with other molecules. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) sulfate: Another iron(III) compound with sulfate ligands.
Iron(III) chloride: A common iron(III) salt used in various applications.
Iron(III) nitrate: An iron(III) compound with nitrate ligands.
Uniqueness
Iron(3+) trisulphamate is unique due to its specific coordination environment and the presence of sulphamate ligands. This gives it distinct chemical properties and reactivity compared to other iron(III) compounds. Its ability to participate in specific reactions and form unique complexes makes it valuable for specialized applications.
Propriétés
Numéro CAS |
17088-06-1 |
|---|---|
Formule moléculaire |
FeH2NO3S+2 |
Poids moléculaire |
151.93 g/mol |
Nom IUPAC |
iron(3+);sulfamate |
InChI |
InChI=1S/Fe.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-1 |
Clé InChI |
KZAAPRRZUSTHQM-UHFFFAOYSA-M |
SMILES canonique |
NS(=O)(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)









